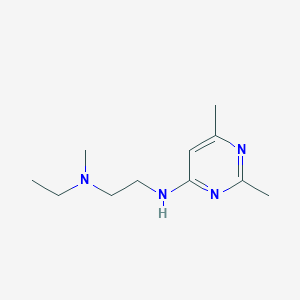
(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent antimicrobial, antifungal, anticancer, and anti-inflammatory activities. It has also been shown to have potential as an antiviral agent.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its potent activity against various biological targets. This compound can be used to study the mechanisms of action of specific enzymes or proteins and to develop new drugs that target these molecules. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for research on (2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile. One of the directions is to study its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and viral infections. Another direction is to study its mechanism of action in more detail and to identify new targets for drug development. Additionally, there is potential for the development of new synthetic methods for the production of this compound, which could improve its yield and purity.
Métodos De Síntesis
The synthesis of (2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile has been achieved through various methods. One of the most common methods is the reaction of 2-aminobenzothiazole with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The reaction yields the desired compound in good yield and purity. Other methods involve the use of different starting materials and reagents, but they all result in the formation of (2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile.
Propiedades
IUPAC Name |
(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c16-10-11(12-6-2-1-5-9-17-12)15-18-13-7-3-4-8-14(13)19-15/h3-4,7-8,17H,1-2,5-6,9H2/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWURAYWWDPHSTC-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C2=NC3=CC=CC=C3S2)NCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/NCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid](/img/structure/B7555763.png)
![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)
![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)
![1-cyclohexyl-3-[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B7555777.png)
![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)